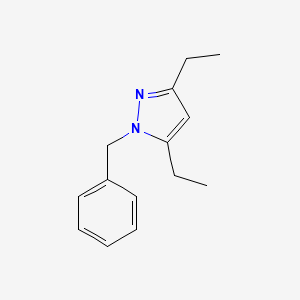
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethyl groups at positions 3 and 5, and a phenylmethyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions typically include the use of solvents such as ethanol or acetic acid, and catalysts like Amberlyst-70, which offers eco-friendly attributes . Industrial production methods may involve multicomponent reactions and the use of transition-metal catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. Pyrazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. They may also interact with receptors, modulating signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: This compound has methyl groups instead of diethyl groups at positions 3 and 5, which may affect its reactivity and biological activity.
1H-Pyrazole, 3,5-diphenyl-: The presence of phenyl groups at positions 3 and 5 can significantly alter the compound’s properties and applications.
1H-Pyrazole, 3,5-diethyl-1-(methyl)-:
Eigenschaften
CAS-Nummer |
168824-10-0 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-benzyl-3,5-diethylpyrazole |
InChI |
InChI=1S/C14H18N2/c1-3-13-10-14(4-2)16(15-13)11-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
BDSIJPICWXHXST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN1CC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


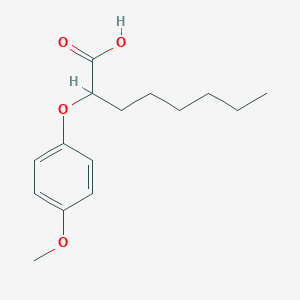
phosphane](/img/structure/B14254430.png)
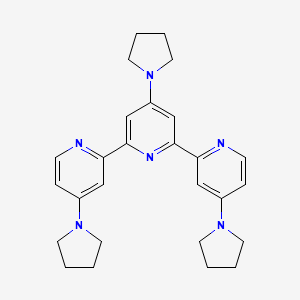
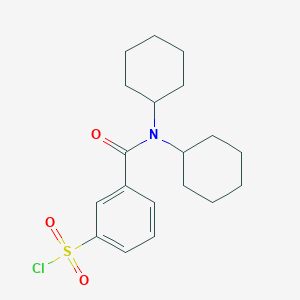
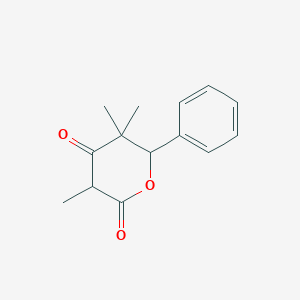
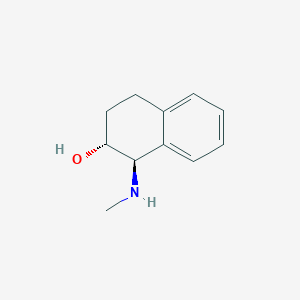
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
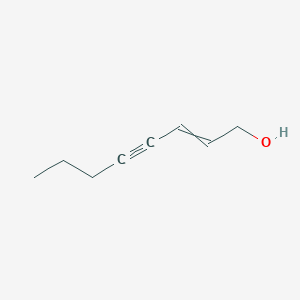
![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)
